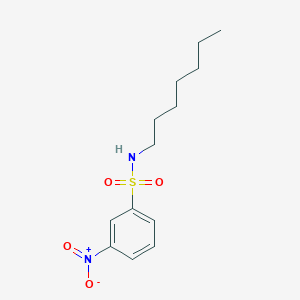

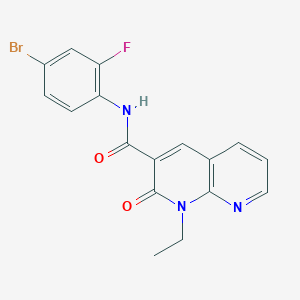

N-heptyl-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-heptyl-3-nitrobenzenesulfonamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 by Takeda Pharmaceutical Company Limited and has since gained attention for its ability to modulate the immune response.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- N-heptyl-3-nitrobenzenesulfonamide is involved in the preparation of secondary amines and the protection of amines. It is noted for its use in smooth alkylation reactions to yield N-alkylated sulfonamides, and these can be deprotected to give secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Chemical Derivatives and Analytical Applications

- Derivatives of nitrobenzenesulfonamides, which include this compound, are used as identification derivatives for various amines. They have been found effective for the identification of amines such as pentyl-, hexyl-, heptyl-, octyl-, and decylamines (Sasin, Longo, Carey, Paulson, & Sasin, 1960).

Biofilm Inhibition and Cytotoxicity Studies

- Research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, a class that includes this compound, shows that these compounds exhibit biofilm inhibitory action against certain bacterial strains and display mild cytotoxicity, suggesting potential applications in antibacterial and biofilm-related studies (Abbasi et al., 2020).

Electrophilic Nitrogen Source in Chemical Reactions

- N,N-dichloro-2-nitrobenzenesulfonamide, related to this compound, has been used as an electrophilic nitrogen source for the direct diamination of enones, indicating its potential in facilitating diverse chemical reactions (Pei, Wei, Chen, Headley, & Li, 2003).

Propiedades

IUPAC Name |

N-heptyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-2-3-4-5-6-10-14-20(18,19)13-9-7-8-12(11-13)15(16)17/h7-9,11,14H,2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSZNKFAFDBDQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

methyl}quinolin-8-ol](/img/structure/B2794499.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2794502.png)

![N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2794504.png)

![N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794505.png)

![4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one](/img/structure/B2794507.png)

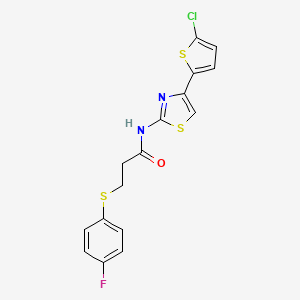

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2794508.png)

![N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide](/img/structure/B2794517.png)

![3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2794519.png)